1-Piperidinepropanimidamide 2HOAc
Description
1-Piperidinepropanimidamide 2HOAc (CAS: 725675-21-8) is an organic compound featuring a piperidine ring linked to a propanimidamide moiety, with two acetic acid (HOAc) molecules likely acting as counterions or stabilizing agents. Its molecular formula is C₈H₁₇N₃·2C₂H₄O₂, as derived from structural data .
This compound is structurally classified as a substituted amidine, a class known for applications in catalysis, pharmaceuticals, and coordination chemistry.
Properties
IUPAC Name |
acetic acid;3-piperidin-1-ylpropanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2C2H4O2/c9-8(10)4-7-11-5-2-1-3-6-11;2*1-2(3)4/h1-7H2,(H3,9,10);2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZDKUALYCPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanimidamide 2HOAc typically involves the reaction of piperidine with propionamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of phenylsilane as a reducing agent and iron complexes as catalysts can promote the formation and reduction of imine intermediates, leading to the cyclization and reduction of piperidinone intermediates .
Industrial Production Methods
Industrial production methods for 1-Piperidinepropanimidamide 2HOAc may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of deep eutectic solvents (DESs) such as ZnCl2:2HOAc has been explored for the large-scale synthesis of organic compounds, providing a greener alternative to conventional solvents .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanimidamide 2HOAc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., phenylsilane), and catalysts (e.g., iron complexes). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1-Piperidinepropanimidamide 2HOAc has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanimidamide 2HOAc involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, and TGF-ß/SMAD. These interactions can lead to the inhibition of cell migration, cell cycle arrest, and the inhibition of cancer cell survivability .
Comparison with Similar Compounds
Structural Analogues
(a) Other Substituted Amidinium Salts
Amidinium salts, such as benzamidinium acetate (C₇H₁₀N₂·C₂H₄O₂), share functional similarities with 1-Piperidinepropanimidamide 2HOAc. These compounds often exhibit strong hydrogen-bonding capabilities due to the amidine group, which can influence their stability and interactions with biological targets or metal ions. However, the piperidine ring in 1-Piperidinepropanimidamide introduces additional steric bulk and basicity compared to aromatic amidines like benzamidine .
(b) Piperidine Derivatives
Compounds such as 1-(3-aminopropyl)piperidine (C₈H₁₈N₂) lack the amidine group but share the piperidine scaffold.
(c) HOAc-Containing Coordination Compounds
references the use of HOAc in stabilizing polynuclear Mn clusters, such as [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄]·4H₂O·2HOAc . While structurally distinct, this highlights a broader trend where HOAc acts as a ligand or counterion to modulate solubility and reactivity. In 1-Piperidinepropanimidamide 2HOAc, the acetic acid molecules may similarly stabilize the amidinium ion through hydrogen bonding or ionic interactions .
Physicochemical and Functional Properties
| Property | 1-Piperidinepropanimidamide 2HOAc | Benzamidinium Acetate | 1-(3-Aminopropyl)piperidine |
|---|---|---|---|
| Molecular Formula | C₈H₁₇N₃·2C₂H₄O₂ | C₇H₁₀N₂·C₂H₄O₂ | C₈H₁₈N₂ |
| Functional Groups | Amidine, piperidine, HOAc | Amidine, HOAc | Amine, piperidine |
| Basicity (pKa) | High (amidine group) | Moderate | Moderate |
| Solubility | Likely enhanced by HOAc | Water-soluble | Limited in water |
| Coordination Potential | High (amidine-metal interactions) | Moderate | Low |
Key Observations :
- The amidine group in 1-Piperidinepropanimidamide 2HOAc distinguishes it from simple amines, enabling stronger interactions with metals or acidic substrates.
- The dual HOAc components may improve crystallinity or solubility, a feature shared with Mn-based coordination clusters .
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